![molecular formula C24H24N4O5S B2814928 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-43-8](/img/structure/B2814928.png)
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It is related to a class of compounds that include piperazine . Piperazine is a versatile organic compound with a variety of applications in chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The structures of the synthesized compounds are typically confirmed using techniques such as elemental analysis, 1H NMR, 13C NMR, and ESI-HRMS .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as 1H NMR, 13C NMR, and HRMS . These techniques provide detailed information about the atomic composition and connectivity within the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve intramolecular cyclization processes . These reactions are typically mediated by polyphosphoric acid (PPA) and result in the formation of complex cyclic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized using a variety of techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学的研究の応用
- A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents. These compounds were created via intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Notably, some of these compounds displayed fungicidal activity against Candida galibrata and Candida albicans strains .
- While the specific antibacterial activity of this compound wasn’t mentioned in the cited study, cinnoline derivatives have been investigated for their antibacterial potential .
- Although not directly studied for anti-inflammatory effects, cinnoline derivatives are known for their diverse pharmacological activities, including anti-inflammatory potential .
Antifungal Activity
Antibacterial Properties
Antitumor Effects
Anti-Inflammatory Properties
Antithrombocytic and Antituberculosis Properties
Agrochemical Applications
将来の方向性
作用機序
Target of Action
Similar compounds with a piperazine moiety have been known to interact with various receptors and enzymes, influencing a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Compounds with a piperazine moiety are known to modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have been shown to produce a loss of cell viability in certain cell lines .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetylphenylpiperazine with ethyl 3-oxopropionate, followed by cyclization with 2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one and subsequent sulfurization with Lawesson's reagent.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 3-oxopropionate", "2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 3-oxopropionate in the presence of a base such as potassium carbonate to form 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: Cyclization of the intermediate product with 2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one in the presence of a base such as sodium hydride to form 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 3: Sulfurization of the intermediate product with Lawesson's reagent to form the final product, 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS番号 |
688055-43-8 |
製品名 |
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
分子式 |
C24H24N4O5S |
分子量 |
480.54 |
IUPAC名 |
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O5S/c1-15(29)16-2-4-17(5-3-16)26-8-10-27(11-9-26)22(30)6-7-28-23(31)18-12-20-21(33-14-32-20)13-19(18)25-24(28)34/h2-5,12-13H,6-11,14H2,1H3,(H,25,34) |
InChIキー |
WRLPHFARMRSFGL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2814845.png)
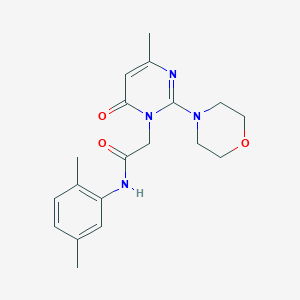
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2814850.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2814852.png)

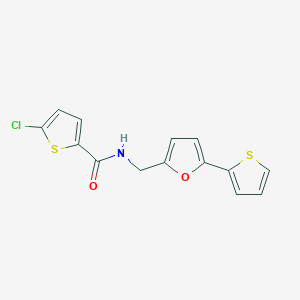
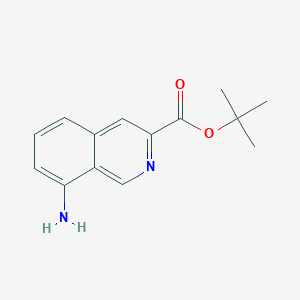
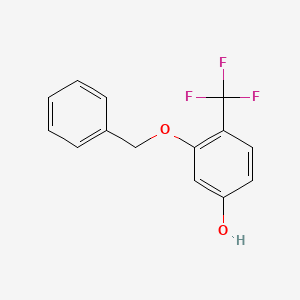
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)
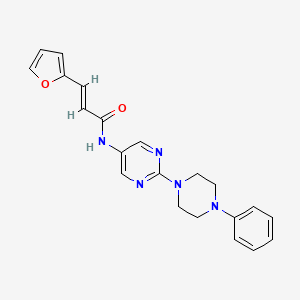
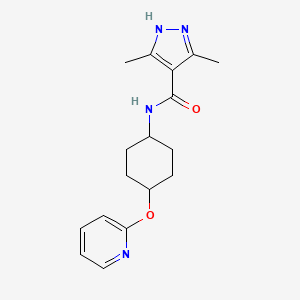
![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)